
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol is a complex organic compound with the molecular formula C34H50O3. It is characterized by its multiple double and triple bonds, as well as hydroxyl groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol typically involves multi-step organic reactionsThe hydroxyl groups are then added via hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale organic synthesis techniques, including the use of catalysts to facilitate the formation of multiple bonds and functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert triple bonds to double bonds or single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in the formation of ethers or esters .
Wissenschaftliche Forschungsanwendungen
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of multiple bonds and functional groups in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol involves its interaction with molecular targets through its multiple bonds and hydroxyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetratriacontane: A similar compound with a simpler structure, lacking the multiple bonds and hydroxyl groups.
Octatriacontane: Another long-chain hydrocarbon with a different arrangement of bonds and functional groups.
Uniqueness
Tetratriaconta-18,30-diene-2,4,12,33-tetrayne-1,6,32-triol is unique due to its combination of multiple double and triple bonds along with hydroxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
115276-19-2 |
|---|---|
Molekularformel |
C34H50O3 |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
tetratriaconta-18,30-dien-2,4,12,33-tetrayne-1,6,32-triol |
InChI |
InChI=1S/C34H50O3/c1-2-33(36)29-25-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-26-30-34(37)31-27-24-28-32-35/h1,3,5,25,29,33-37H,4,6-14,16,18-23,26,30,32H2 |
InChI-Schlüssel |
QAEYNJCMUKOCQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C=CCCCCCCCCCCC=CCCCCC#CCCCCCC(C#CC#CCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
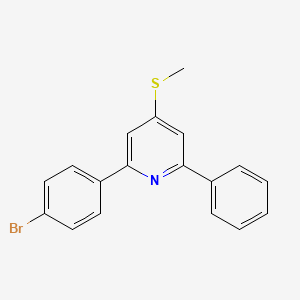
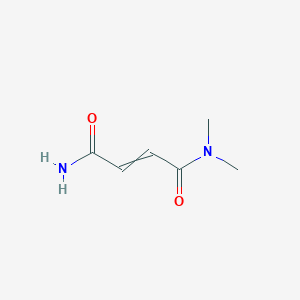
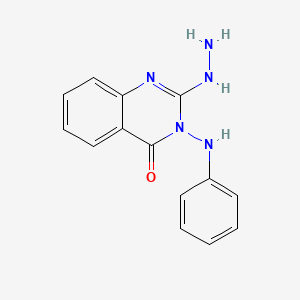
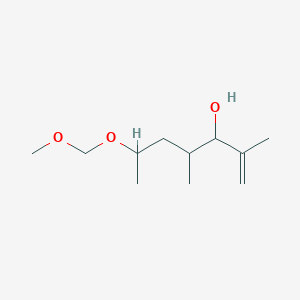
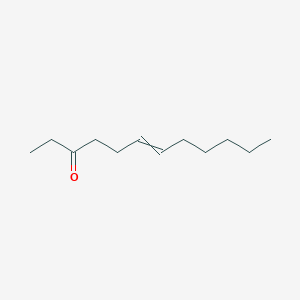
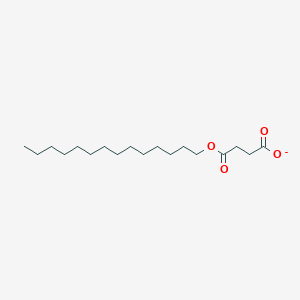



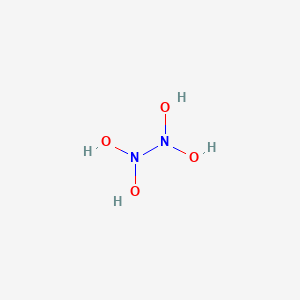
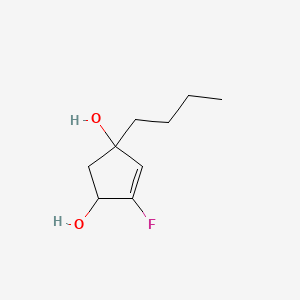
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
